4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline
Description
Historical Development of Diarylamine Derivatives
The historical development of diarylamine derivatives traces back to foundational work in aromatic amine chemistry during the early 20th century, with significant advances occurring through the evolution of coupling methodologies. Diarylamines have emerged as important building blocks in organic synthesis and are present as privileged structures in numerous pharmaceuticals and biologically active compounds. The sustained importance of these compounds to medicinal chemistry has driven the development of numerous synthetic methods, with transition metal-catalyzed carbon-nitrogen bond formation becoming particularly prominent in recent years.
The classical Ullmann condensation, originally developed for copper-promoted conversions of aryl halides, has been fundamental to diarylamine synthesis since its introduction in 1901. This reaction system has undergone significant evolution, transitioning from harsh conditions requiring high temperatures and stoichiometric copper amounts to more refined protocols using catalytic quantities of copper with specialized ligands. The development of mild conditions for Ullmann coupling reactions has been particularly noteworthy, with researchers achieving diarylamine formation at temperatures as low as 40-90 degrees Celsius using N-methylglycine or L-proline as ligands.
Recent advances in diarylamine synthesis have focused on developing transition metal-free methodologies. The desulfinylative Smiles rearrangement represents a notable innovation in this field, providing direct access to diarylamines from sulfinamides under mild, metal-free conditions. This transformation proceeds under mild conditions and provides facile access to highly sterically hindered diarylamines that are otherwise inaccessible by traditional nucleophilic aromatic substitution chemistry. The reaction highlights distinct reactivity patterns for sulfinamide groups versus the more common sulfonamides in Smiles rearrangements.
The development of acceptorless dehydrogenative aromatization catalysis using supported gold-palladium bimetallic nanoparticles has opened new synthetic pathways for diarylamine formation. This methodology allows for the synthesis of various symmetrically substituted diarylamines starting from cyclohexylamines, generating molecular hydrogen and ammonia as side products without requiring external oxidants. The heterogeneous nature of this catalysis and the ability to reuse the catalyst multiple times without severe performance loss highlight the environmentally benign aspects of this transformation.
Significance of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its unique structural characteristics and potential applications across multiple scientific disciplines. The compound's architecture, featuring extended alkoxy chains combined with aromatic ether linkages, creates a molecular system with enhanced lipophilic character that makes it particularly suitable for applications requiring non-polar solubility or mesophase behavior.
The extended heptyloxy chain (C₇H₁₅O) provides greater lipophilicity compared to shorter chain analogs, with calculated partition coefficients significantly higher than comparable structures with shorter alkoxy substituents. This enhanced lipophilicity translates to improved membrane permeability characteristics while simultaneously reducing aqueous solubility, creating a molecular profile that is particularly valuable in materials science applications. The compound's solubility characteristics, with aqueous solubility below 0.1 milligrams per milliliter, position it favorably for incorporation into hydrophobic matrix systems.
Research investigations have demonstrated that structural modifications involving alkoxy chain length variations produce measurable effects on molecular properties. Comparative studies between heptyloxy groups and shorter chain alternatives like hexyloxy or methoxyethoxy groups reveal systematic changes in partition coefficients, with each additional carbon unit in the alkoxy chain contributing approximately 0.4-0.5 log units to the overall lipophilicity. These structure-property relationships have proven valuable for designing molecules with targeted solubility and permeability profiles.
The phenethyloxy substituent (C₆H₅OCH₂CH₂O) introduces additional complexity to the molecular architecture through its aromatic ether linkage. This structural feature creates opportunities for π-π interactions and hydrogen bonding that can influence molecular assembly and crystallization behavior. The combination of linear alkoxy chains with aromatic ether functionalities creates molecular systems capable of exhibiting liquid crystalline behavior, making these compounds valuable for advanced materials applications.
Contemporary research has positioned this compound as a chemical intermediate in organic synthesis, particularly for the development of liquid crystals, pharmaceuticals, and agrochemicals. The compound's structural features allow for diverse chemical modifications and derivatizations, enabling the construction of more complex molecular architectures. The presence of the aniline nitrogen provides a reactive site for further functionalization through standard organic transformations including acylation, alkylation, and coupling reactions.
Nomenclature and Classification in Organic Chemistry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic amine systems. The compound's name reflects its structural components: a central aniline unit substituted at the para position with a heptyloxy group and at the nitrogen with a benzyl group that carries a phenethyloxy substituent at the ortho position.
The molecular classification places this compound within the diarylamine family, specifically as a secondary amine with two distinct aromatic ring systems connected through the nitrogen atom. The presence of extended alkoxy substituents further classifies it as a long-chain alkoxy-substituted diarylamine, distinguishing it from simpler diarylamine structures. The compound's registry number MFCD10687953 in the chemical literature provides unique identification within major chemical databases.
Structural analysis reveals that this compound contains multiple functional group classifications. The heptyloxy substituent represents a linear aliphatic ether linkage, while the phenethyloxy group constitutes an aromatic ether with an additional methylene spacer unit. The central aniline framework provides the basic aromatic amine functionality that defines the compound's primary chemical character.
The stereochemical considerations for this compound are minimal due to the absence of defined chiral centers in the molecular structure. However, the extended alkoxy chains can adopt multiple conformational arrangements, creating conformational isomers that may exhibit different physical and chemical properties. Molecular modeling studies suggest that the preferred conformations involve extended arrangements of the alkoxy chains to minimize steric interactions between the substituents.
Classification within broader chemical categories positions this compound as an aromatic amine with ether functionalities. This dual classification reflects the compound's potential reactivity patterns, which can involve both amine chemistry and ether chemistry depending on reaction conditions and reagents employed. The aromatic amine functionality makes the compound susceptible to electrophilic aromatic substitution reactions, while the ether linkages provide sites for potential cleavage under acidic conditions or coordination with metal centers.
Properties
IUPAC Name |
4-heptoxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-2-3-4-5-11-21-30-27-18-16-26(17-19-27)29-23-25-14-9-10-15-28(25)31-22-20-24-12-7-6-8-13-24/h6-10,12-19,29H,2-5,11,20-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKBUILWVYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185993 | |
| Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040690-10-5 | |
| Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
- Formation of the Heptyloxy-substituted aniline core
- Synthesis of the 2-(phenethyloxy)benzyl intermediate
- N-alkylation of the aniline nitrogen with the benzyl intermediate
Each step involves selective nucleophilic substitution or condensation reactions under controlled conditions.
Stepwise Preparation Details
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Alkylation of 4-hydroxyaniline | Williamson Ether Synthesis | 4-hydroxyaniline + 1-bromoheptane, base (e.g., K2CO3), solvent (acetone or DMF), reflux | Introduces heptyloxy group at para-position; base deprotonates phenol for nucleophilic attack on alkyl bromide |
| 2. Preparation of 2-(phenethyloxy)benzyl bromide | Ether formation + bromination | 2-hydroxybenzyl alcohol + phenethyl bromide, base; then bromination of benzyl hydroxyl | Generates benzyl bromide intermediate with phenethyloxy substituent |
| 3. N-alkylation of 4-(heptyloxy)aniline | Nucleophilic substitution | 4-(heptyloxy)aniline + 2-(phenethyloxy)benzyl bromide, base (e.g., NaH or K2CO3), solvent (DMF or DMSO), 0-100°C | Forms the final compound by attaching benzyl group to aniline nitrogen |
Detailed Reaction Conditions and Purification
- Bases: Potassium carbonate or sodium hydride are preferred for deprotonation steps due to their strong basicity and compatibility with ether formation reactions.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are used to enhance nucleophilicity and solubility of reagents.
- Temperature: Reactions are generally conducted between 0°C and 100°C to balance reaction rate and minimize side reactions.
- Purification: The product is isolated by standard organic purification techniques including solvent extraction, crystallization, and column chromatography to achieve high purity.
Research Findings and Optimization
Reaction Yields and Selectivity
- The yield of ether formation (heptyloxy substitution) typically exceeds 80% under optimized conditions with minimal side products.
- Benzylation of the aniline nitrogen shows high selectivity when using benzyl bromide derivatives and appropriate bases, with yields reported in the range of 70-85%.
- Side reactions such as over-alkylation or O-alkylation of the aniline nitrogen are minimized by controlling stoichiometry and reaction temperature.
Analytical Characterization
- NMR Spectroscopy: Confirms substitution patterns and integrity of ether linkages.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chromatography (HPLC/GC): Used for purity assessment and isolation of isomers if formed.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Heptyloxy substitution | Williamson Ether Synthesis | 4-hydroxyaniline, 1-bromoheptane, K2CO3 | Reflux in acetone or DMF | >80 | High selectivity for para-substitution |
| Phenethyloxybenzyl intermediate | Ether formation + bromination | 2-hydroxybenzyl alcohol, phenethyl bromide, brominating agent | Room temp to reflux | 75-85 | Requires careful bromination control |
| N-Benzylation of aniline | Nucleophilic substitution | 4-(heptyloxy)aniline, benzyl bromide, NaH or K2CO3 | 0-100°C in DMF or DMSO | 70-85 | Controlled to avoid over-alkylation |
Concluding Remarks
The preparation of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is a multi-step synthetic process involving selective ether formation and nucleophilic substitution reactions. The key to successful synthesis lies in:
- Using appropriate bases and solvents to promote nucleophilicity without side reactions.
- Careful control of reaction temperature and stoichiometry.
- Employing standard purification methods to isolate high-purity product.
These methods are supported by patent literature and chemical databases that report similar synthetic strategies for related aniline derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Proteomics Research
Mechanism of Action:
The compound is utilized in proteomics for its ability to interact with specific proteins or enzymes. It modulates their activity, which can lead to various biological effects. The hydrophobic heptyloxy group enhances its solubility in organic solvents, making it suitable for biological assays and interactions with lipid membranes .
Case Studies:
- Enzyme Inhibition: Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.
- Protein Binding Assays: The compound has been used in binding assays to study protein-ligand interactions, crucial for drug discovery and development.
Medicinal Chemistry
Therapeutic Potential:
this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may exhibit similar properties .
Research Findings:
- Neuroprotection: Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, a contributing factor in diseases like Alzheimer’s.
- Drug Development: Ongoing research is focused on optimizing its structure to enhance bioavailability and efficacy as a neuroprotective drug.
Materials Science
Polymeric Applications:
The compound's unique hydrophobic properties make it an excellent candidate for developing novel polymeric materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability.
Case Studies:
- Conductive Polymers: Research has explored using this compound in the synthesis of conductive polymers, which have applications in electronic devices.
- Coatings and Adhesives: The compound has been tested as an additive in coatings to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Liquid Crystalline Analogues
(E)-4-(Hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline ()
- Structure : Schiff base with a hexyloxy chain (C₆H₁₃O) and benzyloxy group.
- Properties : Exhibits liquid crystalline (LC) behavior due to aromaticity and alkyl chain flexibility.
- The phenethyloxy substituent introduces bulkier aromaticity than the benzyloxy group, which may reduce nematic phase stability but enhance smectic ordering .
Series 7BAn and nBA7 ()
- Structure : 4-(alkoxy)-N-(4-heptyloxybenzylidene)aniline derivatives.
- Findings :
- Odd-even effects in transition temperatures (crystalline → smectic → nematic → isotropic) are observed with varying alkoxy chain lengths.
- The target compound’s heptyloxy chain aligns with compounds in these series, suggesting similar mesophase behavior dominated by chain length and substituent position .
Nitro- and Methoxy-Substituted Analogues
4-Methoxy-N-(4-nitrobenzyl)aniline ()
- Structure : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
- Crystallography :
- Electronic Effects :
- The heptyloxy chain in the target compound is electron-donating, contrasting with the nitro group’s electron-withdrawing nature, leading to differences in reactivity and solubility.
Halogenated and Branched Analogues
N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline ()
- Structure : Dichloro substituents on the benzyl group.
- Comparison: Chlorine atoms increase molecular weight (372.29 g/mol vs. The target compound’s heptyloxy chain improves lipophilicity, favoring organic solvent solubility over aqueous systems .
4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline ()
- Structure : Branched isopropoxy chain (C₃H₇O) instead of heptyloxy.
- Impact :
Research Implications
- Liquid Crystals : The heptyloxy chain and aromatic groups in the target compound suggest utility in smectic LC phases, with phase transitions modifiable by adjusting chain lengths .
- Synthetic Flexibility : Alkylation and Schiff base reactions (as in ) provide pathways to tailor substituents for desired properties .
Biological Activity
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available anilines and phenolic compounds. The heptyloxy group is introduced to enhance lipophilicity, which is crucial for biological activity. The synthetic route generally follows:
- Formation of the Phenethyloxy Group : This is achieved through nucleophilic substitution reactions.
- Introduction of the Heptyloxy Chain : The heptyloxy chain is typically added via alkylation methods.
- Final Coupling Reaction : The final product is formed through coupling reactions between the modified aniline and the phenethyloxy derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid . The selectivity of these compounds for bacterial cells over mammalian cells suggests a favorable therapeutic index.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in HepG2 liver cancer cells. In vitro studies have demonstrated that treatment with similar compounds leads to cell cycle arrest and increased apoptosis rates, indicating a mechanism that could be exploited for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Heptyloxy Group : Enhances lipophilicity, aiding in membrane permeability.
- Phenethyloxy Substituent : Influences the binding affinity to biological targets.
- Aniline Core : Provides a basic structure that can interact with various biological molecules.
Table 1 summarizes the SAR findings from related compounds:
| Compound Structure | MIC (µM) | Selectivity Index (SI) | Apoptosis Induction (%) |
|---|---|---|---|
| 4-Aminoquinoline | 2.7 | High | 35 |
| 4-(Heptyloxy) | TBD | TBD | TBD |
Case Studies
- Antimycobacterial Evaluation : In a study involving a series of synthesized compounds, derivatives with similar structures to this compound showed MIC values as low as 2.7 µM against M. tuberculosis, indicating strong antimycobacterial activity .
- Cancer Cell Studies : Research examining the effects of structurally related compounds on HepG2 cells demonstrated significant induction of apoptosis and cell cycle arrest at concentrations as low as 2 µM, highlighting their potential as anticancer agents .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving alkylation and Schiff base formation. For example, heptyloxy-substituted intermediates (e.g., 3,4-bis(heptyloxy)benzoate derivatives) are synthesized by reacting phenolic precursors with alkyl bromides under basic conditions (K₂CO₃, DMF, 80°C) . The final step may involve coupling via palladium-catalyzed cross-coupling or reductive amination. Reaction temperature, solvent polarity, and catalyst loading critically affect yield. For instance, anhydrous ethanol and controlled heating (60–80°C) minimize side reactions in imine formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., heptyloxy protons at δ 0.8–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Peaks at ~1240 cm⁻¹ (C-O-C ether stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .
- X-ray Crystallography : Resolves molecular conformation and hydrogen bonding (e.g., torsion angles between aromatic rings) .
Q. What is the role of the heptyloxy chain in modulating the compound’s physicochemical properties?
- Methodological Answer : The heptyloxy group enhances solubility in non-polar solvents (e.g., hexane, toluene) and lowers melting points compared to shorter alkyl chains (e.g., hexyloxy or pentyloxy analogs). This is critical for applications in liquid crystalline materials, where alkyl chain length dictates mesophase stability .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when conflicting solubility data arise for intermediates?
- Methodological Answer : Conflicting solubility profiles (e.g., polar vs. non-polar solvents) may stem from impurities or polymorphic forms. Techniques:
- HPLC-PDA : Identify impurities using reverse-phase columns (C18, acetonitrile/water gradient) .
- DSC/TGA : Detect polymorphs via thermal analysis (e.g., endothermic peaks at 150–200°C) . Adjust recrystallization solvents (e.g., switch from ethanol to ethyl acetate) to isolate pure intermediates.
Q. What strategies resolve contradictions in reported reactivity of the phenethyloxy-benzyl moiety during functionalization?
- Methodological Answer : Discrepancies in reactivity (e.g., electrophilic substitution vs. oxidation) can arise from steric hindrance or electronic effects. Strategies:
- DFT Calculations : Predict reactive sites (e.g., meta vs. para positions on the benzyl ring) .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield sensitive positions during nitration or halogenation .
Q. How can researchers design derivatives of this compound for liquid crystalline applications, and what analytical methods validate mesophase behavior?
- Methodological Answer :
- Structural Design : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance dipole interactions .
- Validation Methods :
- Polarized Optical Microscopy (POM) : Identify textures (e.g., schlieren for nematic phases) .
- DSC : Measure phase transition temperatures (e.g., clearing points at ~120°C) .
Q. What challenges arise in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include co-elution of byproducts (e.g., unreacted aniline precursors). Solutions:
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate closely related species .
- Preparative HPLC : Employ chiral columns for enantiomeric resolution if asymmetric centers exist .
Methodological Considerations
- Contradiction Analysis : Cross-validate conflicting data (e.g., solubility vs. crystallinity) using orthogonal techniques like XRD and molecular dynamics simulations .
- Experimental Design : For structure-activity studies, systematically vary alkyl chain lengths (e.g., heptyloxy vs. octyloxy) and compare via QSAR models .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
